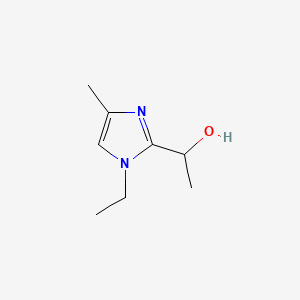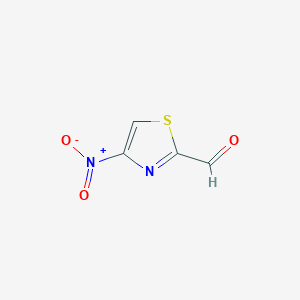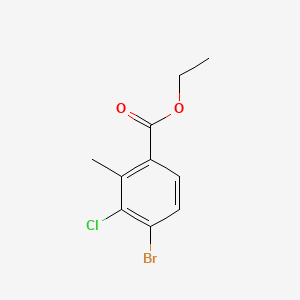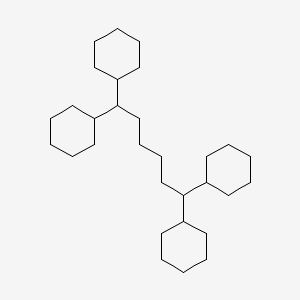
1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methanesulfonyl group at the first position and a nitro group at the seventh position on the indole ring. These functional groups impart unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For this compound, methanesulfonic acid is often used as the catalyst under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonyl group can also participate in interactions with proteins and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride: This compound has a similar structure but lacks the nitro group, which may result in different chemical and biological properties.
1-Methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde: This compound has an aldehyde group instead of a nitro group, leading to different reactivity and applications.
The unique combination of the methanesulfonyl and nitro groups in this compound imparts distinct properties that make it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H10N2O4S |
|---|---|
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
1-methylsulfonyl-7-nitro-2,3-dihydroindole |
InChI |
InChI=1S/C9H10N2O4S/c1-16(14,15)10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-4H,5-6H2,1H3 |
Clé InChI |
MJZNXPFRXLJMBV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCC2=C1C(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)


![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)



![1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)


